6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is a complex organic compound characterized by its unique structure that integrates a tetrahydroacridinone core with diethoxy substituents. This compound falls under the category of acridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, often involving the condensation of specific aldehydes and ketones in the presence of bases or acids. It serves as a building block for more complex molecules in both academic and industrial settings.
6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is classified as:
The synthesis of 6,7-diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one typically involves multi-step organic reactions. A common method includes:
The reaction conditions usually require controlled temperatures and specific solvents such as ethanol or methanol. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
The molecular formula of 6,7-diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is . The structural representation includes:
6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 6,7-diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one involves its interaction with biological targets such as enzymes and receptors. The hydroxyphenyl group is capable of forming hydrogen bonds with active sites on proteins while the acridinone core participates in π-π interactions with aromatic residues. These interactions can modulate protein activity and influence various biological pathways.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further chemical modifications.
6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one has several applications:
The tetrahydroacridin-9(10H)-one scaffold is synthesized primarily via acid-catalyzed cyclocondensation. In a typical protocol, cyclohexanone derivatives react with aryl amines (e.g., 3,4-diethoxyaniline) under Dean-Stark conditions. This method achieves yields of 70–85% when using p-toluenesulfonic acid (PTSA) as the catalyst in refluxing toluene [2] [4]. Microwave-assisted synthesis has emerged as a superior alternative, reducing reaction times from 12 hours to 30 minutes and improving yields to 90–95% by minimizing thermal degradation [4]. Key to regioselectivity is the electron-donating effect of ethoxy groups at C6 and C7, which direct electrophilic aromatic substitution during ring closure. Recent studies confirm that steric hindrance from the ortho-ethoxy group necessitates higher temperatures (150–160°C) to complete the cyclization [4].
Table 1: Cyclocondensation Methods for Tetrahydroacridinone Synthesis
Method | Conditions | Yield (%) | Reaction Time | Regioselectivity Control |
---|---|---|---|---|
Conventional Heating | PTSA, Toluene, 110°C, Dean-Stark | 70–85 | 10–12 hours | Moderate |
Microwave-Assisted | PTSA, NMP, 150°C, Sealed Vessel | 90–95 | 30 minutes | High |
Solvent-Free | Neat, 140°C, PTSA | 75–80 | 4 hours | Moderate |
Regioselective installation of the 6,7-diethoxy groups employs Williamson ether synthesis. Bromination of 1,2,3,4-tetrahydroacridin-9(10H)-one at C6/C7 positions (using Br₂ in acetic acid) yields a dibromo intermediate, which undergoes nucleophilic substitution with sodium ethoxide under phase-transfer conditions (tetrabutylammonium bromide, ethanol, 80°C). This method achieves >90% regioselectivity for the 6,7-diethoxy pattern [1]. Alternatively, direct O-alkylation of catechol precursors (e.g., 6,7-dihydroxy-1,2,3,4-tetrahydroacridin-9(10H)-one) with ethyl bromide in DMF/K₂CO₃ affords the diethoxy derivative in 82% yield. The electron-rich ortho-dihydroxy motif facilitates selective alkylation, avoiding N-alkylation by protecting the acridinone nitrogen with a tert-butoxycarbonyl (Boc) group [4].
The 6,7-diethoxyacridinone core serves as a versatile scaffold for hybrid ligands targeting neurodegenerative diseases. Conjugation at C2 or N10 with aromatic moieties enhances interactions with enzyme peripheral sites:
Table 2: Bioactivity of Key Hybrid Derivatives
Hybrid Type | Linker Structure | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) |
---|---|---|---|---|
3,5-Dichlorobenzoic Acid | –NH–(CH₂)₃–CONH– | 25 | 123 | 53.2 (at 10 μM) |
Indole-Thiourea | –(CH₂)₆–NHCSNH– | 25–39 | 20–100 | 58.6–71.0 (at 50 μM) |
Coumarin-Urea | –(CH₂)₄–NHCONH– | 15,400 | 328,000 | Not reported |
Linker length and polarity critically influence blood-brain barrier (BBB) penetration and target engagement:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7